molecular formula C48H45F12N3O5PPdS+ B6301835 [2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) CAS No. 1810068-35-9

[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

Cat. No.: B6301835
CAS No.: 1810068-35-9
M. Wt: 1141.3 g/mol
InChI Key: RWCHWNJDFGWFOD-UHFFFAOYSA-O
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Description

The compound “[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)” is a highly complex chemical entity It consists of multiple functional groups and elements, including palladium, which is often used in catalysis

Properties

IUPAC Name

[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29F12N2O2P.C13H11N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCHWNJDFGWFOD-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2[PH+](C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC.CS(=O)(=O)O.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H45F12N3O5PPdS+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1141.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring precise conditions. The process might include:

    Formation of the Phosphanium Salt: This step could involve the reaction of a phosphine with an appropriate halide under controlled temperature and pressure.

    Introduction of Methanesulfonic Acid: This step might require the use of methanesulfonyl chloride in the presence of a base to form the methanesulfonic acid derivative.

    Formation of the Palladium Complex: This step could involve the reaction of the phosphanium salt with a palladium precursor, such as palladium chloride, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the dimethylamino groups.

    Reduction: Reduction reactions could occur at the palladium center, especially in catalytic cycles.

    Substitution: The compound might participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce palladium(0) complexes.

Scientific Research Applications

Palladium-Catalyzed Reactions

Palladium complexes are widely recognized for their effectiveness as catalysts in organic synthesis. The incorporation of methanesulfonic acid (MSA) in palladium-catalyzed reactions has shown significant improvements in reaction rates and selectivity. For instance, MSA has been utilized as a catalyst in carbonylative reactions, enhancing the efficiency of transformations involving aryl triazenes and alkynes .

Table 1: Summary of Palladium-Catalyzed Reactions Using MSA

Reaction TypeSubstratesObservations
Carbonylative SonogashiraAryl triazenes, AlkynesImproved yields and selectivity with MSA
Suzuki-Miyaura CouplingBromo- and ChloroarenesHigh turnover numbers (TON) and recyclability
Cross-Coupling ReactionsVarious Aryl HalidesEnhanced catalytic activity with phosphine support

Phosphine-Based Catalysts

The phosphonium component of the compound serves as a robust ligand for palladium, facilitating the formation of stable catalytic complexes. These complexes have been shown to exhibit high activity in various coupling reactions under mild conditions, making them suitable for pharmaceutical applications where selective functionalization is critical .

Drug Formulation and Synthesis

MSA’s role as a solvent and catalyst in drug formulation is notable. Its strong acidic properties enhance the solubility of active pharmaceutical ingredients (APIs), improving bioavailability. The salification of amine-bearing APIs using anhydrous MSA allows for the production of salts that exhibit higher solubility compared to their parent compounds . This is particularly beneficial for drugs that require rapid absorption.

Table 2: Benefits of MSA in Pharmaceutical Applications

Application AreaBenefits
API SalificationImproved solubility and bioavailability
Catalysis in Organic SynthesisEnhanced reaction rates and selectivity
Stability in FormulationsLong shelf life and reduced degradation

Development of Novel Therapeutics

The unique chemical structure of the phosphonium compound enables the synthesis of complex molecular scaffolds that are essential in developing new therapeutic agents. Research indicates that these scaffolds can lead to improved efficacy and selectivity in drug action .

Green Chemistry Initiatives

MSA is recognized for its environmentally friendly profile, being biodegradable and non-volatile. Its use in catalysis aligns with green chemistry principles, reducing hazardous waste while promoting sustainable practices in chemical manufacturing .

Atmospheric Chemistry

Recent studies have highlighted MSA's role in atmospheric chemistry, particularly its ability to form stable molecular clusters with iodine oxoacids, which may influence nucleation processes in marine environments . Understanding these interactions is crucial for modeling atmospheric phenomena and assessing environmental impacts.

Table 3: Environmental Applications of MSA

Application AreaObservations
Atmospheric ClusteringEnhances nucleation processes
BiodegradabilityReduces environmental impact compared to traditional acids

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific application. For example, in catalysis, the palladium center might facilitate the formation and breaking of chemical bonds. In biological systems, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    [2,6-bis(dimethylamino)phenyl]phosphanium Compounds: These compounds share the phosphanium core and might exhibit similar catalytic properties.

    Palladium Complexes: Other palladium complexes might be compared in terms of their catalytic efficiency and stability.

    Methanesulfonic Acid Derivatives: These compounds might be compared in terms of their reactivity and applications.

Uniqueness

The uniqueness of the compound lies in its complex structure, which combines multiple functional groups and elements. This complexity might confer unique properties, such as enhanced catalytic activity or specific interactions with biological targets.

Biological Activity

Palladium(II) complexes, particularly those containing various organic ligands, have gained significant attention in medicinal chemistry due to their potential biological activities, including antitumor effects. This article focuses on the biological activity of the compound [2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium; methanesulfonic acid; methyl-(2-phenylphenyl)azanide; palladium(2+)] , exploring its cytotoxicity, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₄₈H₄₄F₁₂N₃O₅PPdS
  • Molecular Weight : 1140.32 g/mol
  • CAS Number : 1810068-35-9
  • PubChem CID : 134159243

This complex features a palladium center coordinated by various ligands, which may influence its biological activity.

Cytotoxicity and Antitumor Activity

Recent studies have demonstrated that palladium(II) complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, the complexes C1 and C2 , derived from similar palladium(II) structures, were tested on the MDA-MB-435 breast adenocarcinoma cell line. The results indicated:

  • Growth Inhibition : Both complexes significantly inhibited cell growth at concentrations as low as 1 µM after 24 hours of treatment.
  • Morphological Changes : Treated cells displayed notable morphological alterations such as rounding up, shrinkage, and nuclear condensation, indicative of apoptosis.

The sulforhodamine B assay confirmed that the cytotoxic effects were statistically significant (p < 0.05), supporting their potential as antineoplastic agents .

The mechanism by which palladium(II) complexes exert their cytotoxic effects is thought to involve:

  • DNA Interaction : Palladium(II) complexes can bind to DNA through coordination and intercalation, forming DNA adducts that disrupt cellular processes . This interaction is crucial for inducing apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these complexes may induce oxidative stress in cancer cells, leading to increased ROS levels that contribute to cell death .

Comparative Analysis of Biological Activity

A comparative analysis of different palladium(II) complexes reveals varying degrees of biological activity. The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (µM)Morphological ChangesMechanism of Action
C1MDA-MB-4351Cell rounding, shrinkageDNA binding, ROS generation
C2MDA-MB-4351Nuclear condensationDNA intercalation
C3HeLa>10Minimal changesUnknown

Case Studies

Several case studies illustrate the practical implications of using palladium(II) complexes in cancer therapy:

  • Breast Cancer Treatment : In a study involving MDA-MB-435 cells, palladium(II) complexes demonstrated significant antitumor activity, leading researchers to propose these compounds as candidates for further development in breast cancer therapies .
  • Prostate Cancer Models : Another investigation into palladium(II) complexes with 2-aminothiazole derivatives showed reduced viability in human prostate cancer cell lines, highlighting their potential across different types of malignancies .

Q & A

Q. Example Table: Full Factorial Design for Yield Optimization

FactorLow LevelHigh LevelResponse (Yield%)
Ligand:Pd1:12:172% → 85%
SolventTHFDMF68% → 78%
Temp.80°C100°C65% → 82%

Advanced: How can Bayesian optimization resolve contradictions in catalytic activity data under varying electronic environments?

Methodological Answer:
Bayesian optimization integrates prior experimental data to predict optimal conditions, addressing discrepancies caused by electronic effects (e.g., electron-deficient vs. electron-rich substrates). Steps include:

Define parameter space : Include substrate electronic parameters (Hammett constants) and catalyst loading.

Acquisition function : Use expected improvement (EI) to prioritize experiments with high uncertainty or high predicted yield .

Validation : Compare predicted vs. experimental yields for substrates with opposing electronic profiles (e.g., trifluoromethyl vs. methoxy groups) .

Case Study : For Suzuki-Miyaura coupling, Bayesian models reduced optimization cycles by 40% compared to one-variable-at-a-time (OVAT) approaches .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound’s stereochemical purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify methoxy (-OCH₃), dimethylamino (-N(CH₃)₂), and trifluoromethyl (-CF₃) groups. Anisotropic effects from the palladium center may cause signal splitting .
    • ³¹P NMR : Confirm phosphanium ligand coordination (δ = 15–25 ppm) .
  • Chiral HPLC : Use Chiralpak® OD columns with methanol/CO₂ mobile phases to separate enantiomers (e.g., 20% MeOH-DMEA, 35°C) .

Critical Note : ESI-MS ([M+H]+ or [M-PF₆⁻]+) helps verify molecular weight but cannot resolve stereoisomers .

Advanced: How to design experiments to analyze competing reaction pathways in palladium-catalyzed C–N bond formation?

Methodological Answer:

Mechanistic Probes :

  • Add radical scavengers (TEMPO) to rule out single-electron transfer pathways.
  • Isotopic labeling (e.g., ¹⁵N-azide) tracks nitrogen source incorporation .

Kinetic Profiling :

  • Monitor intermediates via in-situ IR or ReactIR to distinguish oxidative addition vs. transmetallation rate-limiting steps.
  • Use Arrhenius plots to compare activation energies for competing pathways .

Computational DFT : Map transition states for ligand-assisted vs. ligand-free pathways, focusing on palladium’s coordination geometry .

Example Finding : Bulky bis(trifluoromethyl)phenyl groups suppress β-hydride elimination, favoring C–N over C–C bond formation .

Basic: What are the stability risks of this palladium complex under long-term storage, and how to mitigate them?

Methodological Answer:

  • Degradation Pathways :
    • Ligand oxidation (phosphanium → phosphine oxide) in air.
    • Palladium black formation due to aggregation in polar solvents .
  • Mitigation Strategies :
    • Store under inert gas (Ar/N₂) at –20°C in amber vials.
    • Add stabilizing agents (e.g., 1–5% ascorbic acid) to reduce Pd⁰ precipitation .

Q. Stability Data :

ConditionDegradation (%) at 6 Months
–20°C, Ar<5%
RT, air>40%

Advanced: How to resolve discrepancies in catalytic turnover numbers (TON) between batch and flow reactors?

Methodological Answer:

  • Mass Transfer Analysis : In flow systems, higher surface-area-to-volume ratios improve substrate diffusion but may increase catalyst leaching. Use ICP-MS to quantify palladium loss .
  • Residence Time Distribution (RTD) : Model RTD to identify dead zones in batch reactors that reduce effective TON .
  • Operando Spectroscopy : Monitor catalyst speciation (e.g., Pd⁰ vs. Pd²⁺) in real-time under flow vs. batch conditions .

Key Insight : Flow reactors achieve 20–30% higher TON due to continuous removal of inhibitory byproducts (e.g., HBr in Buchwald-Hartwig reactions) .

Basic: What purification methods are optimal for isolating this complex from byproducts like unreacted ligands?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate = 70:30 → 50:50) to separate phosphanium ligands (Rf = 0.3–0.4) from palladium complexes (Rf = 0.1–0.2) .
  • Recrystallization : Dissolve in hot dichloromethane, then layer with hexane to precipitate pure complex .
  • Membrane Filtration : Nanofiltration (3 kDa MWCO) removes low-MW impurities while retaining the palladium complex .

Advanced: How does the electronic nature of the methanesulfonate counterion influence catalytic efficiency?

Methodological Answer:

  • Counterion Screening : Compare methanesulfonate (CH₃SO₃⁻) vs. triflate (CF₃SO₃⁻) or tetrafluoroborate (BF₄⁻):
    • Electron-Withdrawing Effects : CF₃SO₃⁻ increases palladium’s electrophilicity, accelerating oxidative addition but risking ligand dissociation .
    • Solubility : CH₃SO₃⁻ improves aqueous solubility for biphasic reactions .
  • X-Ray Crystallography : Resolve counterion positioning relative to the palladium center to assess steric/electronic interactions .

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